molecular formula C17H23ClN2S B12757807 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione CAS No. 258850-02-1

7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione

Cat. No.: B12757807
CAS No.: 258850-02-1
M. Wt: 322.9 g/mol
InChI Key: ZVWHFTBQICNURY-UHFFFAOYSA-N
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Description

7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique chemical structure, which includes a thione group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione typically involves the following steps:

    Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thione Group: The thione group can be introduced by reacting the benzodiazepine core with sulfur-containing reagents such as Lawesson’s reagent or phosphorus pentasulfide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced benzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of other benzodiazepine derivatives. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.

Medicine

While specific medical applications of this compound are not well-documented, benzodiazepines in general are used for their anxiolytic, sedative, and muscle relaxant properties. Research may explore its potential therapeutic uses.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione likely involves interaction with the gamma-aminobutyric acid (GABA) receptor, similar to other benzodiazepines. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The thione group may also contribute to its unique pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine used for anxiety and muscle spasms.

    Lorazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Used for seizure disorders and panic attacks.

Uniqueness

7-Chloro-3-isopropyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is unique due to the presence of the thione group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This uniqueness could make it a subject of interest for further research and development.

Properties

CAS No.

258850-02-1

Molecular Formula

C17H23ClN2S

Molecular Weight

322.9 g/mol

IUPAC Name

7-chloro-4-(3-methylbut-2-enyl)-3-propan-2-yl-3,5-dihydro-1H-1,4-benzodiazepine-2-thione

InChI

InChI=1S/C17H23ClN2S/c1-11(2)7-8-20-10-13-9-14(18)5-6-15(13)19-17(21)16(20)12(3)4/h5-7,9,12,16H,8,10H2,1-4H3,(H,19,21)

InChI Key

ZVWHFTBQICNURY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=S)NC2=C(CN1CC=C(C)C)C=C(C=C2)Cl

Origin of Product

United States

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